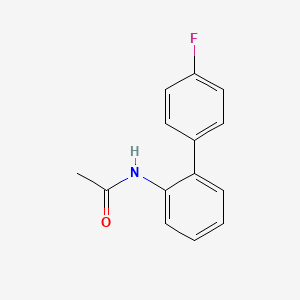
N-(4'-Fluorobiphenyl-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamino-4’-fluorobiphenyl is an organic compound with the molecular formula C14H12FNO. It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an acetamino group and another by a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamino-4’-fluorobiphenyl typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to produce 4-nitrobiphenyl.
Reduction: The nitro group in 4-nitrobiphenyl is reduced to an amino group, forming 4-aminobiphenyl.
Acetylation: The amino group in 4-aminobiphenyl is acetylated using acetic anhydride to produce 4-acetamidobiphenyl.
Fluorination: Finally, the fluorination of 4-acetamidobiphenyl is carried out to obtain 2-Acetamino-4’-fluorobiphenyl.
Industrial Production Methods
Industrial production methods for 2-Acetamino-4’-fluorobiphenyl are similar to the laboratory synthesis but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetamino-4’-fluorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamino group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
While the exact compound "N-(4'-Fluorobiphenyl-2-yl)acetamide" is not extensively detailed across the search results, related compounds and concepts provide a basis to discuss its potential applications and relevance in scientific research.
N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide
Scientific Research Applications
N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide is used as a building block in synthesizing complex organic molecules in chemistry. It is also studied in biology for its potential antimicrobial and anticancer properties. Furthermore, it is investigated in medicine for potential use in drug development, particularly as a lead compound for designing new pharmaceuticals, and utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals in industry.
N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide has potential biological activities, particularly in antimicrobial and anticancer research. The compound features a biphenyl structure with an acetyl group and a fluorine atom, which contributes to its unique chemical properties. The presence of these functional groups is believed to influence its biological activity by enhancing binding affinity to specific molecular targets. The fluoro substituent and acetamide group can modulate the compound's binding capabilities, potentially leading to inhibition of enzyme activity, which may affect metabolic pathways in pathogens or cancer cells, and modulation of receptor signaling, where the compound might influence cellular responses by interacting with specific receptors.
Anticancer Properties
| Compound | Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|---|
| This compound | A549 | 64 | 15 |
| Control (Cisplatin) | A549 | 30 | 5 |
Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The data suggests that the compound's structural features may enhance its efficacy compared to traditional chemotherapeutics like cisplatin.
N-(4'-fluoro-4-biphenyl)acetamide
Mechanism of Action
The mechanism of action of 2-Acetamino-4’-fluorobiphenyl involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-2-fluorobiphenyl: Similar in structure but with an acetyl group instead of an acetamino group.
4’-Ethynyl-2-fluorobiphenyl: Contains an ethynyl group, which imparts different chemical properties.
Uniqueness
2-Acetamino-4’-fluorobiphenyl is unique due to the presence of both an acetamino group and a fluorine atom, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H12FNO |
|---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)phenyl]acetamide |
InChI |
InChI=1S/C14H12FNO/c1-10(17)16-14-5-3-2-4-13(14)11-6-8-12(15)9-7-11/h2-9H,1H3,(H,16,17) |
InChI Key |
QKTVMAFXXBVYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















